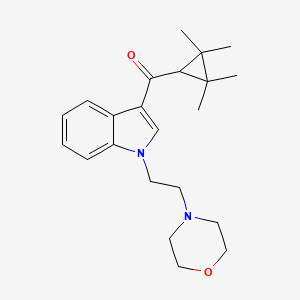

(1-(2-morfolinoetil)-1H-indol-3-il)(2,2,3,3-tetrametilciclopropil)metanona

Descripción general

Descripción

A-796260 es un cannabinoide sintético desarrollado por Abbott Laboratories. Actúa como un agonista potente y selectivo para el receptor cannabinoide CB2, con mínima afinidad por el receptor CB1. Este compuesto ha mostrado un potencial significativo en estudios preclínicos para sus propiedades analgésicas y antiinflamatorias, particularmente en modelos de dolor neuropático .

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto de referencia en el estudio de ligandos de receptores cannabinoides.

Biología: Se investiga su papel en la modulación de las respuestas inmunitarias a través de la activación del receptor CB2.

Medicina: Se exploran sus propiedades analgésicas y antiinflamatorias, particularmente en el tratamiento del dolor neuropático y las afecciones inflamatorias.

Industria: Aplicaciones potenciales en el desarrollo de nuevos agentes terapéuticos dirigidos al receptor CB2

Mecanismo De Acción

A-796260 ejerce sus efectos principalmente a través de la activación del receptor cannabinoide CB2. Este receptor se expresa principalmente en las células inmunitarias y participa en la modulación de las respuestas inflamatorias. Al unirse al receptor CB2, A-796260 activa las vías de señalización intracelular que conducen a la inhibición de la producción de citoquinas proinflamatorias y la reducción de las señales de dolor .

Análisis Bioquímico

Biochemical Properties

A-796260 interacts primarily with the cannabinoid CB2 receptor, exhibiting high affinity and selectivity for this receptor over the CB1 receptor . The compound’s interaction with the CB2 receptor involves binding to the receptor’s active site, leading to receptor activation. This activation triggers a cascade of intracellular signaling pathways that modulate various biochemical reactions. A-796260 does not significantly interact with other enzymes or proteins, making it a highly selective CB2 receptor agonist .

Cellular Effects

A-796260 has been shown to influence various cellular processes, particularly in immune cells. By activating the CB2 receptor, A-796260 modulates cell signaling pathways involved in inflammation and pain. This activation leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, thereby reducing inflammation . Additionally, A-796260 affects gene expression related to immune response and cellular metabolism, further contributing to its anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of A-796260 involves its binding to the CB2 receptor, which is predominantly expressed in immune cells. Upon binding, A-796260 activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels . This reduction in cAMP levels results in the activation of mitogen-activated protein kinases (MAPKs) and other downstream signaling molecules, ultimately leading to the modulation of gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of A-796260 have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that A-796260 maintains its efficacy in reducing inflammation and pain over extended periods . Prolonged exposure to A-796260 may lead to receptor desensitization, resulting in a diminished response over time .

Dosage Effects in Animal Models

In animal models, the effects of A-796260 vary with different dosages. At low doses, A-796260 effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, the compound may induce toxic effects, including hepatotoxicity and immunosuppression . The therapeutic window for A-796260 is relatively narrow, necessitating careful dosage optimization in preclinical and clinical studies .

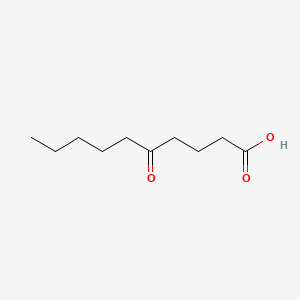

Metabolic Pathways

A-796260 undergoes extensive metabolism in the liver, primarily through phase I metabolic reactions . The major metabolic pathways involve oxidative morpholine cleavage, hydroxylation, and dihydroxylation followed by dehydrogenation . These metabolic reactions are mediated by various cytochrome P450 isozymes, including CYP3A4 and CYP2D6 . The metabolites of A-796260 are excreted primarily through the urine .

Transport and Distribution

A-796260 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target receptors . Additionally, A-796260 may interact with specific transporters and binding proteins that influence its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of A-796260 is primarily within the cytoplasm, where it interacts with the CB2 receptor . The compound’s activity is influenced by its localization, as it needs to reach the receptor’s active site to exert its effects . Post-translational modifications and targeting signals may also play a role in directing A-796260 to specific cellular compartments .

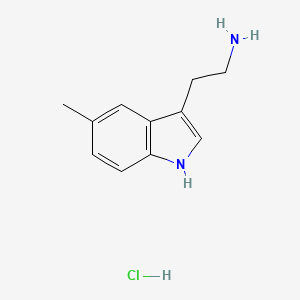

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de A-796260 implica varios pasos clave:

Formación del Núcleo Indol: El núcleo indol se sintetiza a través de una síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con una cetona en condiciones ácidas.

Introducción del Grupo Morfolina: El grupo morfolina se introduce a través de una reacción de sustitución nucleofílica, donde un precursor halogenado reacciona con morfolina.

Formación de Cetona Ciclopropílica: La porción de tetrametilciclopropil cetona se introduce a través de una reacción de acilación de Friedel-Crafts, utilizando un precursor apropiado de ciclopropil cetona y un catalizador ácido de Lewis.

Métodos de Producción Industrial

La producción industrial de A-796260 probablemente seguiría rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Esto podría implicar técnicas de química de flujo continuo para mejorar la eficiencia de la reacción y la escalabilidad.

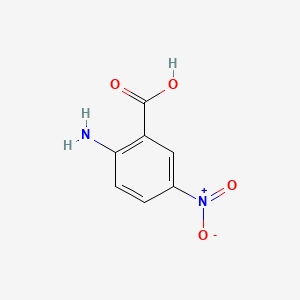

Análisis De Reacciones Químicas

Tipos de Reacciones

A-796260 experimenta varios tipos de reacciones químicas:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar el grupo cetona, potencialmente convirtiéndolo en un alcohol.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.

Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como halógenos o compuestos nitro en condiciones ácidas o básicas.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, alcoholes reducidos y compuestos de indol sustituidos, cada uno con posibles variaciones en la actividad biológica.

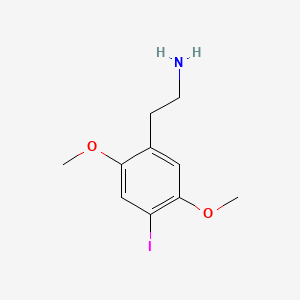

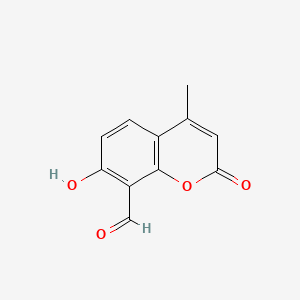

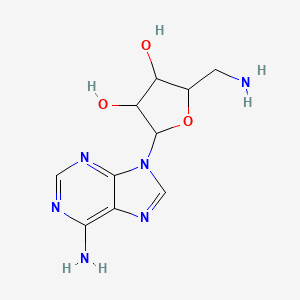

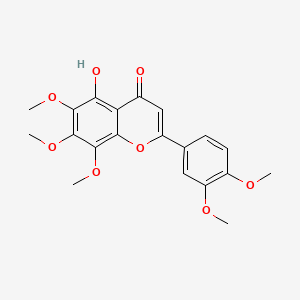

Comparación Con Compuestos Similares

A-796260 es único en su alta selectividad para el receptor CB2 en comparación con otros compuestos similares. Algunos compuestos relacionados incluyen:

A-834735: Otro agonista del receptor CB2 con propiedades analgésicas similares.

A-836339: Un compuesto con una estructura similar pero diferentes afinidades de unión al receptor.

JWH-200: Un cannabinoide sintético con actividad en los receptores CB1 y CB2, pero menos selectividad para CB2

A-796260 destaca por su alta selectividad para el receptor CB2, lo que lo convierte en una herramienta valiosa en la investigación centrada en los efectos mediados por CB2 sin los efectos psicoactivos asociados con la activación del receptor CB1.

Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!

Propiedades

IUPAC Name |

[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2/c1-21(2)20(22(21,3)4)19(25)17-15-24(18-8-6-5-7-16(17)18)10-9-23-11-13-26-14-12-23/h5-8,15,20H,9-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFHOMLAFTWDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCN4CCOCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801010107 | |

| Record name | [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801010107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895155-26-7 | |

| Record name | [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895155-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801010107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 895155-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A-796260 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N69DXA53Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

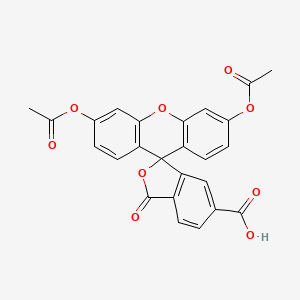

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

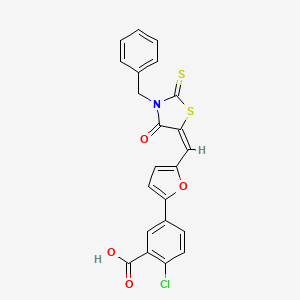

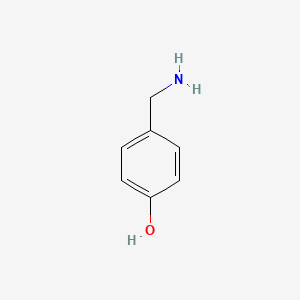

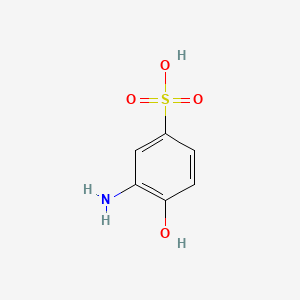

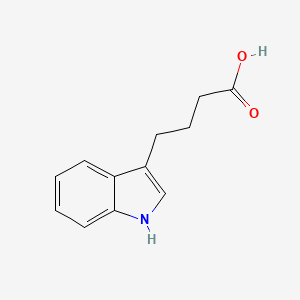

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.